1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)urea
Description
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)urea features a 2,3-dihydro-1,4-benzodioxin core linked via a urea group to a substituted pyrimidine moiety. The benzodioxin ring contributes aromatic and electron-rich properties, while the urea bridge connects to a pyrimidine derivative bearing ethylamino and methyl substituents at positions 4 and 6, respectively.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-3-19-16-10-12(2)22-17(24-16)20-6-7-21-18(25)23-13-4-5-14-15(11-13)27-9-8-26-14/h4-5,10-11H,3,6-9H2,1-2H3,(H2,21,23,25)(H2,19,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRERWTYPZXSZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Modifications
Below is a comparative analysis of the target compound with structurally related benzodioxin-urea derivatives:
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Pyrimidine Substituents: The target compound’s 4-ethylamino and 6-methyl groups likely enhance basicity and steric bulk compared to the 4-methyl-6-oxo analog (), which may reduce metabolic stability due to the oxo group’s susceptibility to reduction .
- Urea Linkage: The urea group in all compounds facilitates hydrogen bonding.
- Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin moiety is associated with anti-inflammatory activity in carboxylic acid derivatives (), but its role in urea-linked compounds may shift activity toward kinase inhibition or receptor modulation .
Pharmacological and Physicochemical Considerations
- Solubility: The target compound’s ethylamino group may improve water solubility compared to methoxy-substituted analogs (), though this is speculative without experimental data.
- Safety Profiles : Most analogs (e.g., ) are labeled for research use only, underscoring unverified safety and efficacy in humans.
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